molecular formula C7H9N3O4S B7807536 2-Methyl-5-nitrobenzenesulfonohydrazide CAS No. 53516-95-3

2-Methyl-5-nitrobenzenesulfonohydrazide

Cat. No.: B7807536
CAS No.: 53516-95-3
M. Wt: 231.23 g/mol
InChI Key: KXDLQNGMGFULGI-UHFFFAOYSA-N
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Description

2-Methyl-5-nitrobenzenesulfonohydrazide is an organic compound with the molecular formula C7H9N3O4S It is characterized by the presence of a methyl group, a nitro group, and a sulfonohydrazide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-nitrobenzenesulfonohydrazide typically involves the nitration of 2-methylbenzenesulfonohydrazide. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group into the benzene ring. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or other suitable methods to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitrobenzenesulfonohydrazide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonohydrazide group can participate in substitution reactions, where it is replaced by other functional groups.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Various nucleophiles under basic or acidic conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-Methyl-5-amino-benzenesulfonohydrazide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-Methyl-5-nitro-benzenesulfonic acid.

Scientific Research Applications

2-Methyl-5-nitrobenzenesulfonohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitrobenzenesulfonohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-nitrobenzenesulfonamide
  • 2-Methyl-5-nitrobenzotrifluoride
  • 2-Methyl-5-nitrobenzoic acid

Uniqueness

2-Methyl-5-nitrobenzenesulfonohydrazide is unique due to the presence of the sulfonohydrazide group, which imparts distinct chemical and biological properties. This group allows for specific interactions and reactions that are not observed in similar compounds lacking the sulfonohydrazide functionality.

Properties

IUPAC Name

2-methyl-5-nitrobenzenesulfonohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4S/c1-5-2-3-6(10(11)12)4-7(5)15(13,14)9-8/h2-4,9H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDLQNGMGFULGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901228365
Record name Benzenesulfonic acid, 2-methyl-5-nitro-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53516-95-3
Record name Benzenesulfonic acid, 2-methyl-5-nitro-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53516-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonic acid, 2-methyl-5-nitro-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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